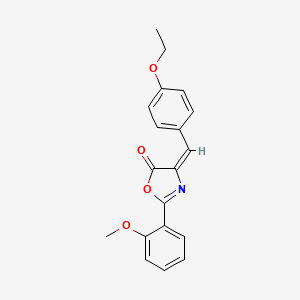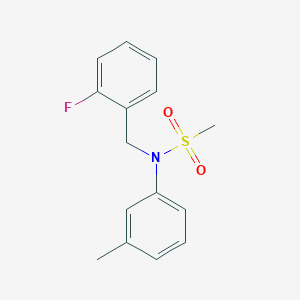
4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group and a carbamoylphenyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxybenzene: This step involves the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions to form benzyloxybenzene.
Introduction of Carbamoyl Group: The benzyloxybenzene is then reacted with an isocyanate derivative to introduce the carbamoyl group, forming an intermediate compound.
Formation of Benzamide Core: The intermediate compound is further reacted with a benzoyl chloride derivative under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carbamoyl group can be reduced to form an amine derivative.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(methoxy)-N-(2-carbamoylphenyl)benzamide: Similar structure with a methoxy group instead of a benzyloxy group.
4-(benzyloxy)-N-(2-carbamoylphenyl)aniline: Similar structure with an aniline group instead of a benzamide core.
Uniqueness
4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide is unique due to the presence of both benzyloxy and carbamoyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
2-[(4-phenylmethoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-20(24)18-8-4-5-9-19(18)23-21(25)16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYRKNZGZSZQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5798329.png)
![1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
![2-chloro-5-[5-[(E)-[(4-iodophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5798343.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5798412.png)

![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
